(2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride
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Overview
Description
(2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride typically involves the reaction of 2-chloro-4-methylthiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, thereby exerting its effects. The pathways involved may include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Chloro-4-methylthiazol-5-yl)methanamine hydrochloride include:
- 2-Chloro-4-methylthiazole
- 4-Methylthiazol-5-ylmethanamine
- 2-Chloro-5-methylthiazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H8Cl2N2S |
---|---|
Molecular Weight |
199.10 g/mol |
IUPAC Name |
(2-chloro-4-methyl-1,3-thiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H7ClN2S.ClH/c1-3-4(2-7)9-5(6)8-3;/h2,7H2,1H3;1H |
InChI Key |
PBDATRGKJADXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Cl)CN.Cl |
Origin of Product |
United States |
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